Butanoyl Bromide

Übersicht

Beschreibung

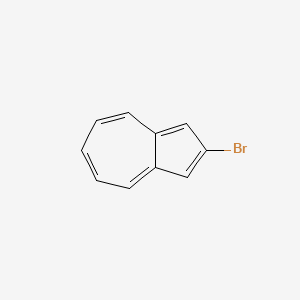

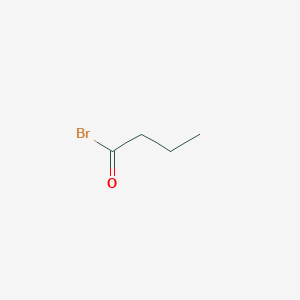

Butanoyl Bromide, also known as Butyryl Bromide, is an organic compound with the molecular formula C4H7BrO . It is a derivative of carboxylic acid where the -OH group is replaced by a bromine atom .

Synthesis Analysis

Butanoyl Bromide can be synthesized from butanoic acid. The -OH group in the acid is replaced by a bromine atom to form Butanoyl Bromide . A Grignard reagent is formed by the reaction of magnesium metal with an organic halide in diethyl ether. The halide can be iodine (most reactive), bromine, or chlorine (least reactive) .Molecular Structure Analysis

The molecular structure of Butanoyl Bromide consists of 4 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The acyl group is a hydrocarbon group attached to a carbon-oxygen double bond .Chemical Reactions Analysis

Butanoyl Bromide can undergo elimination reactions via the E2 mechanism . In this mechanism, a base-induced elimination seems to be the only plausible reaction remaining for this combination of reactants .Physical And Chemical Properties Analysis

Butanoyl Bromide is a colorless, fuming liquid . It has a strong smell that originates from the reactions between the compound and water vapor in the air . It does not dissolve in water because it reacts (often violently) with it to produce carboxylic acids and hydrogen halides .Wissenschaftliche Forschungsanwendungen

Effects on Gastric Emptying and Antral Motor Activity

Butanoyl Bromide, specifically cyclotropium bromide, has been studied for its effects on gastric emptying and antral motor activity. A study by Stacher et al. (1984) found that cyclotropium bromide delays gastric emptying and reduces contraction amplitude in healthy men, without affecting the frequency and propagation velocity of antral contractions (Stacher et al., 1984).

Forensic and Medical Importance

Research by Oliveira et al. (2009) explored the effects of butylscopolamine bromide on the development of Chrysomya megacephala, a blow fly species significant in forensic and medical contexts in Brazil. The study found that larvae exposed to the drug exhibited a decreased rate of development and smaller body weight and length (Oliveira et al., 2009).

Anticholinergic Effects on Intestinal Wall

Pomeroy and Rand (1969) examined the effects of N-butylhyoscine bromide on the intestinal wall in guinea pigs. The drug showed rapid action in low concentration to abolish peristaltic activity and responses to transmural stimulation when applied to the serosal surface of the ileum (Pomeroy & Rand, 1969).

Application in Spectrophotometric Determination

A 2022 study by Hasan and Jabbar described the use of silver nanoparticles as a colorimetric probe for the spectrophotometric determination of hyoscine butyl bromide in pharmaceutical formulations. This method offers a simple and accurate approach for identifying the medication in tablet samples (Hasan & Jabbar, 2022).

Effects on Labor Duration and Outcomes

Research has been conducted on the effects of hyoscine butyl bromide on labor. Studies by Barau et al. (2018) and Raghavan (2008) found that hyoscine butyl bromide does not significantly shorten the duration of labor or affect feto-maternal outcomes (Barau et al., 2018), (Raghavan, 2008).

Synthesis of Anti-Diabetic Agents

Nazir et al. (2018) focused on the synthesis of anti-diabetic agents using butanoyl bromide derivatives. They examined the conversion of indolyl butanoic acid into various compounds and evaluated their antidiabetic potential, indicating a promising avenue for further research in diabetes treatment (Nazir et al., 2018).

Safety And Hazards

Zukünftige Richtungen

The presence of organic material at the ocean surface calls for an assessment of the impact of often surface-active organic compounds on the interfacial density of halide ions . This has implications for halogen activation processes specifically when oxidants interact with halide ions at the aqueous solution–air interfaces of the ocean surface or sea spray aerosol particles .

Eigenschaften

IUPAC Name |

butanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-2-3-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWBXZYPFCFQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468738 | |

| Record name | Butanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanoyl Bromide | |

CAS RN |

5856-82-6 | |

| Record name | Butanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

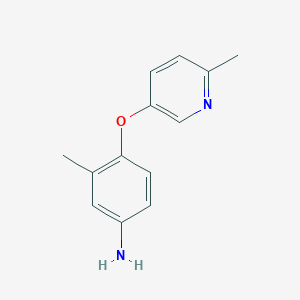

![(6-Iodo-quinazolin-4-yl)-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenyl]-amine](/img/structure/B1610318.png)